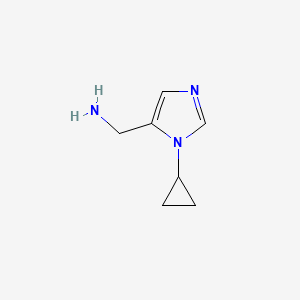
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is a complex sphingolipid molecule. Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling. This particular compound is known for its involvement in various biological processes, including cell membrane integrity and signal transduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of D-erythro-Sphingosine.
Acylation: The hydroxyl group at the second position of D-erythro-Sphingosine is acylated with palmitic acid under specific reaction conditions, often involving the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance yield and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of palmitoyl ketone derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-substituted derivatives with varied biological activities.
Applications De Recherche Scientifique
N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid chemistry and interactions.
Biology: Investigated for its role in cell signaling pathways, apoptosis, and cell differentiation.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, and metabolic syndromes.
Industry: Utilized in the formulation of skincare products due to its role in maintaining skin barrier function and hydration.
Mécanisme D'action
The mechanism of action of N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with sphingolipid receptors and enzymes involved in sphingolipid metabolism.
Pathways: It modulates signaling pathways such as the ceramide pathway, influencing cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Ceramide: Another sphingolipid with similar structural features but differing in the acyl chain length and saturation.
Sphingosine-1-phosphate: A phosphorylated derivative with distinct signaling roles.
Glucosylceramide: A glycosylated sphingolipid involved in glycosphingolipid metabolism.
Uniqueness: N-(2/'-(S)-hydroxypalmitoyl)-D-erythro-Sphingosine is unique due to its specific hydroxylation and acylation pattern, which imparts distinct biological functions and interactions compared to other sphingolipids.
Propriétés
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h26,28,31-33,36-38H,3-25,27,29-30H2,1-2H3,(H,35,39)/b28-26+/t31-,32+,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZGQPJRQXHVQX-UMKNRRHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)

![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)





